2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine
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Overview
Description
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C18H27NO5 and a molecular weight of 337.41 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a butyl group and a 3,4,5-trimethoxybenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-butylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine can be compared with other similar compounds, such as:
4-(3,4,5-Trimethoxybenzoyl)morpholine: This compound lacks the butyl group, which may result in different chemical and biological properties.
Butyl 3-((3,4,5-trimethoxybenzoyl)amino)carbothioyl)amino)benzoate: This compound has a more complex structure with additional functional groups, leading to distinct reactivity and applications.
Properties
CAS No. |
63868-53-1 |
---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H27NO5/c1-5-6-7-14-12-19(8-9-24-14)18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3 |
InChI Key |
AGZZSYBKBFWEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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